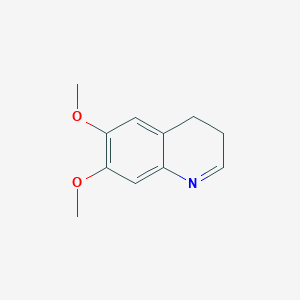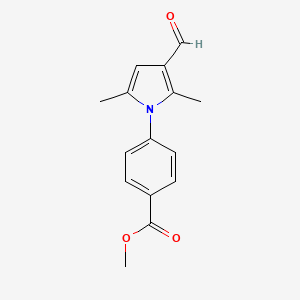
2,3,5,6-四溴-4-甲基-4-硝基-2,5-环己二烯-1-酮
描述
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is a chemical compound with the molecular formula C7H3Br4NO3. It is known for its distinctive structure, which includes four bromine atoms, a nitro group, and a methyl group attached to a cyclohexadienone ring. This compound is often used in various chemical reactions due to its reactivity and unique properties .
科学研究应用
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is used in various scientific research applications, including:
Biology: In studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
安全和危害
作用机制
Target of Action
It’s known that this compound can act as a brominating agent .
Mode of Action
The compound, in an acetone solution, nitrates 4-methoxyphenol by a radical mechanism . It mainly acts as a brominating agent towards phenol, after rearrangement . This suggests that the compound can introduce bromine atoms into other molecules, potentially altering their properties and behaviors.
Biochemical Pathways
Given its brominating activity, it can be inferred that it may influence pathways involving phenolic compounds .
Result of Action
Given its brominating activity, it can be inferred that it may alter the properties and behaviors of target molecules .
Action Environment
The compound is a solid at 20°C and should be stored under inert gas at temperatures below 0°C . It should be protected from light and moisture, as these factors can affect its stability . The compound’s action, efficacy, and stability may be influenced by these and other environmental factors.
生化分析
Biochemical Properties
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one plays a significant role in biochemical reactions, particularly in the nitration of aromatic compounds such as naphthols and phenols . The compound’s ability to act as both a nitrating and brominating agent highlights its versatility in biochemical processes .
Cellular Effects
The effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one on various cell types and cellular processes are profound. It influences cell function by altering cell signaling pathways and gene expression. The compound’s interaction with cellular proteins and enzymes can lead to changes in cellular metabolism, affecting the overall cellular homeostasis. Studies have shown that it can induce oxidative stress in cells, leading to potential cytotoxic effects .
Molecular Mechanism
At the molecular level, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes involved in nitration and bromination reactions. The compound’s ability to form stable complexes with aromatic compounds allows for selective nitration, which is crucial for its biochemical applications . Additionally, it can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one change over time. The compound is relatively stable under standard storage conditions, but its reactivity can decrease over prolonged periods. Degradation products may form, potentially altering its biochemical activity. Long-term studies have shown that the compound can have lasting effects on cellular function, particularly in in vitro settings .
Dosage Effects in Animal Models
The effects of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one vary with different dosages in animal models. At low doses, the compound can effectively induce nitration reactions without significant toxicity. At higher doses, it can cause adverse effects, including oxidative stress and cytotoxicity. Threshold effects have been observed, indicating a dose-dependent response in biochemical and cellular processes .
Metabolic Pathways
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is involved in metabolic pathways related to nitration and bromination reactions. It interacts with enzymes such as nitrases and brominases, facilitating the conversion of aromatic compounds into their nitrated or brominated forms. The compound’s presence can affect metabolic flux and alter metabolite levels, impacting overall cellular metabolism .
Transport and Distribution
Within cells and tissues, 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is transported and distributed through interactions with transporters and binding proteins. These interactions influence its localization and accumulation in specific cellular compartments. The compound’s solubility in organic solvents aids in its distribution across cellular membranes, ensuring its availability for biochemical reactions .
Subcellular Localization
The subcellular localization of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is critical for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, enhancing its efficacy in biochemical applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one typically involves the bromination of 4-methyl-2,5-cyclohexadien-1-one followed by nitration. The reaction conditions often include the use of bromine in an organic solvent such as acetic acid or chloroform, and the nitration is carried out using nitric acid in the presence of sulfuric acid .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to optimize the production process .
化学反应分析
Types of Reactions
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other groups under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Bromination: Bromine in acetic acid or chloroform.
Nitration: Nitric acid and sulfuric acid.
Reduction: Hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products Formed
Substitution: Various substituted derivatives depending on the substituent used.
Reduction: 2,3,5,6-Tetrabromo-4-methyl-4-amino-2,5-cyclohexadien-1-one.
Oxidation: 2,3,5,6-Tetrabromo-4-carboxy-4-nitro-2,5-cyclohexadien-1-one.
相似化合物的比较
Similar Compounds
2,3,5,6-Tetrabromo-4-methylphenol: Similar structure but lacks the nitro group.
2,3,5,6-Tetrabromo-4-nitrophenol: Similar structure but lacks the methyl group.
2,3,5,6-Tetrabromo-4-methyl-4-nitrobenzene: Similar structure but lacks the cyclohexadienone ring.
Uniqueness
2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one is unique due to the presence of both bromine and nitro groups on a cyclohexadienone ring. This combination of functional groups provides it with distinct reactivity and properties, making it valuable in various chemical and industrial applications .
属性
IUPAC Name |
2,3,5,6-tetrabromo-4-methyl-4-nitrocyclohexa-2,5-dien-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3Br4NO3/c1-7(12(14)15)5(10)2(8)4(13)3(9)6(7)11/h1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDBDVGMIDKLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=C(C(=O)C(=C1Br)Br)Br)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3Br4NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369157 | |
| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
468.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95111-49-2 | |
| Record name | 2,3,5,6-Tetrabromo-4-methyl-4-nitro-2,5-cyclohexadien-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369157 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


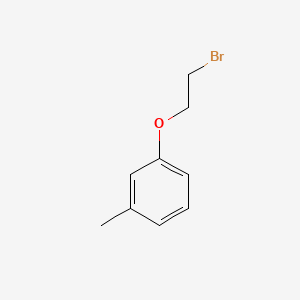
![4-{[(4-Methoxyphenyl)sulfonyl]amino}butanoic acid](/img/structure/B1300955.png)
![1-Isopropyl-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1300959.png)
![4-[(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)methyl]benzoic acid](/img/structure/B1300960.png)
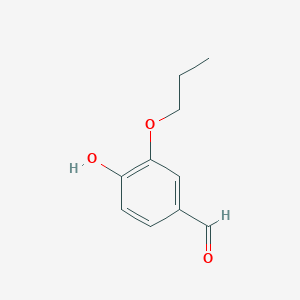
![2-(3-Oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carbonyl)benzoic acid](/img/structure/B1300975.png)
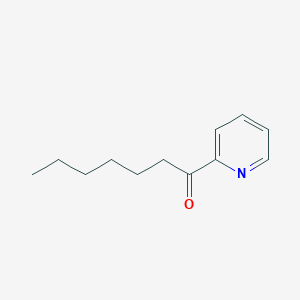
![S-[2-(4-Pyridyl)ethyl]-L-cysteine](/img/structure/B1300984.png)
![methyl 4-(dimethylaminomethylidene)-1-[2-(1H-indol-3-yl)ethyl]-2-methyl-5-oxopyrrole-3-carboxylate](/img/structure/B1300986.png)
![3-(Dimethylamino)-1-[3-(3-fluorophenyl)-2,1-benzoxazol-5-yl]prop-2-en-1-one](/img/structure/B1300992.png)
![(E)-1-[3-(3-fluorophenyl)-2,1-benzisoxazol-5-yl]-3-(4-toluidino)-2-propen-1-one](/img/structure/B1300993.png)
